molecular formula C12H11NO3S3 B2679734 (Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 638139-09-0

(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2679734
CAS No.: 638139-09-0
M. Wt: 313.4
InChI Key: RZJFYRHDBAATJW-TWGQIWQCSA-N
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Description

(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative characterized by a thiophene-substituted methylene group at position 5 and a butanoic acid chain at position 3 of the heterocyclic core. The Z-configuration of the exocyclic double bond (C5-methylene) is critical for its stereochemical stability and biological interactions. This compound belongs to a broader class of 4-thioxothiazolidin-4-one derivatives, which are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis typically involves Knoevenagel condensation between 2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde, followed by alkylation with bromobutanoic acid derivatives .

Key structural features influencing its activity include:

  • Thiophene moiety: Enhances π-π stacking with biological targets and modulates lipophilicity.
  • Butanoic acid side chain: Improves solubility and facilitates hydrogen bonding with enzymes or receptors.

Properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S3/c1-2-8(11(15)16)13-10(14)9(19-12(13)17)6-7-4-3-5-18-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJFYRHDBAATJW-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core, which is known for its pharmacological potential. Its molecular formula is C12H11N3O3SC_{12}H_{11}N_{3}O_{3}S, and it exhibits various physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight281.30 g/mol
Number of Heavy Atoms17
Number of Aromatic Heavy Atoms6
Number of Rotatable Bonds4
Number of H-bond Acceptors3
Number of H-bond Donors2
Lipinski Rule ComplianceYes

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study involving various synthesized thiazolidinone derivatives, the compound showed effective antibacterial activity against multiple Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro testing revealed that this compound had minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.06 mg/mL against several bacterial strains, outperforming conventional antibiotics like ampicillin and streptomycin by up to 50 times in some cases . The most sensitive strain was identified as Enterobacter cloacae, while Escherichia coli displayed the highest resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells. The thiazolidinone framework is known for its ability to interact with cellular targets involved in cancer progression.

The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones can significantly reduce cell viability in leukemia cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Research indicates that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

In Vitro Studies

In vitro assays have shown that this compound can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds, including (Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various derivatives against eight Gram-positive and Gram-negative bacteria. The results indicated that many compounds exhibited activity surpassing that of traditional antibiotics like ampicillin and streptomycin by 10 to 50 times. The most effective compound showed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

Compound IDMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
80.0040.008Enterobacter cloacae
110.0150.030Staphylococcus aureus
120.0110.020Salmonella typhimurium
100.0451.200Escherichia coli

Antifungal Activity

The antifungal properties of this compound have also been investigated, revealing promising results against various fungal strains.

Case Study: Antifungal Efficacy
In another study, the antifungal activity of synthesized compounds was assessed, with MIC values ranging from 0.004 to 0.06 mg/mL. The most potent compound showed significant efficacy against Trichoderma viride, while Aspergillus fumigatus displayed the highest resistance .

Table 2: Antifungal Activity of Thiazolidine Derivatives

Compound IDMIC (mg/mL)Most Sensitive Fungi
150.004Trichoderma viride
--Aspergillus fumigatus

Antidiabetic Potential

Thiazolidine derivatives are recognized for their role as anti-hyperglycemic agents, particularly in the management of type 2 diabetes mellitus.

Case Study: Glitazones
Compounds within this class have been developed into successful medications such as Pioglitazone and Rosiglitazone, which are used to improve insulin sensitivity and lower blood glucose levels . The structural similarities between these compounds and this compound suggest potential for similar applications.

Chemical Reactions Analysis

Condensation Reactions

The thiazolidinone scaffold participates in Knoevenagel condensations to form the characteristic exocyclic double bond. For example, reaction with thiophene-2-carbaldehyde under basic conditions yields the title compound .

Reaction Conditions Outcome
Knoevenagel condensationThiophene-2-carbaldehyde, piperidine, ethanol, refluxFormation of (Z)-configured benzylidene derivative

Key data:

  • Yield : 85–92% (similar analogs)

  • Stereoselectivity : Exclusive (Z)-configuration due to steric and electronic factors.

Nucleophilic Substitution at the Thioxo Group

The C=S group undergoes nucleophilic substitution with amines or thiols. For instance, reaction with benzylamine in ethanol produces a thioamide derivative .

Reagent Conditions Product
BenzylamineEthanol, 60°C, 6 hr2-(4-oxo-5-(thiophen-2-ylmethylene)-2-(benzylamino)thiazolidin-3-yl)butanoic acid

Key observations:

  • Kinetics : Second-order dependence on amine concentration.

  • Byproducts : Minimal (<5%) due to mild conditions .

Hydrolysis of the Thiazolidinone Ring

Acid or base hydrolysis cleaves the thiazolidinone ring, generating a cysteine-derived carboxylic acid .

Condition Reagents Product
Acidic hydrolysis6M HCl, reflux, 8 hr2-(2-mercapto-4-oxopentanoyl)butanoic acid
Basic hydrolysis2M NaOH, 70°C, 12 hrSodium 2-(2-mercapto-4-oxopentanoyl)butanoate

Key data:

  • Rate : Faster in acidic vs. basic media (t₁/₂ = 2 hr vs. 6 hr) .

  • Mechanism : Protonation at C=O facilitates ring opening.

Salt Formation via Carboxylic Acid Group

The butanoic acid group forms salts with inorganic bases, enhancing solubility for pharmacological studies .

Base Molar Ratio Product Solubility (mg/mL)
NaOH1:1Sodium 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate45.2 (water)
KOH1:1Potassium salt52.1 (water)

Amide Bond Formation

The carboxylic acid reacts with amines via DCC-mediated coupling to form bioactive amides .

Amine Coupling Agent Product Yield
Glycine methyl esterDCC, DMAPMethyl 2-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)acetate78%

Key data:

  • Optimal conditions : 0°C, anhydrous DMF, 12 hr .

  • Applications : Derivatives show antibacterial activity (MIC = 8–32 µg/mL against S. aureus) .

Electrophilic Aromatic Substitution on Thiophene

The thiophene moiety undergoes bromination or nitration, though reactivity is moderated by conjugation with the thiazolidinone ring .

Reagent Conditions Product Regioselectivity
Br₂ (1 equiv)CHCl₃, 0°C, 2 hr5-(5-bromothiophen-2-ylmethylene) derivative>90% at C5 position

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core structure but exhibit divergent biological activities depending on substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at C5 Side Chain at C3 Biological Activity Key Findings Reference
(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid Thiophen-2-ylmethylene Butanoic acid Antimicrobial, Anticancer Moderate antibacterial activity (MIC: 16–32 µg/mL against S. aureus); IC₅₀ of 18 µM against HeLa cells .
(Z)-3-(5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid Indol-3-ylmethylene Benzoic acid Antibacterial, Antifungal Superior antifungal activity (MIC: 4 µg/mL against C. albicans) due to indole’s planar aromatic system enhancing target binding .
(Z)-2-((4-oxo-5-(thiophen-2-yl methylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid Thiophen-2-ylmethylene Amino-substituted acid Anticancer Enhanced selectivity (IC₅₀: 12 µM against MCF-7 cells) attributed to the amino group’s nucleophilic interactions .
(Z)-4-(5-((5-fluoro-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 5-Fluoro-indol-3-ylmethylene Butanoic acid Antiproliferative Fluorine substitution improves metabolic stability and potency (IC₅₀: 8 µM against HT-29 cells) .
2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid 4-Methoxybenzylidene Butyric acid Anti-inflammatory Methoxy group enhances COX-2 inhibition (IC₅₀: 5 µM) via hydrophobic interactions .

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Thiophene vs. Indole : Indole derivatives (e.g., ) exhibit stronger antifungal activity due to enhanced DNA intercalation, while thiophene analogs show broader-spectrum antimicrobial effects .
  • Electron-Withdrawing Groups : Fluorine at the indole ring () increases electronegativity, improving target binding and reducing off-target effects .

Side Chain Influence: Butanoic acid vs. Benzoic acid: Butanoic acid’s longer chain improves solubility and membrane permeability, whereas benzoic acid derivatives () favor rigid, planar interactions with enzymes like dihydrofolate reductase .

Stereochemical Considerations :

  • The Z-configuration is conserved across active analogs, as the E-isomer often shows reduced activity due to steric hindrance in target binding .

Mechanistic Divergence: Thiophene-containing compounds (e.g., the target molecule) inhibit bacterial topoisomerase IV, while indole derivatives target fungal lanosterol demethylase .

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